molecular formula C21H25N5O B12243701 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine

Cat. No.: B12243701
M. Wt: 363.5 g/mol
InChI Key: KSEXZDCWSXYKPR-UHFFFAOYSA-N
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Description

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methoxy group and a piperidine ring, which is further connected to a cyclopropylpyrazolo[1,5-a]pyrazine moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the cyclopropylpyrazolo[1,5-a]pyrazine and the piperidine ring. These intermediates are then coupled through various reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and quantity. The choice of reagents, reaction conditions, and equipment is crucial to minimize costs and environmental impact while maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-ol: Shares the cyclopropylpyrazolo[1,5-a]pyrazine core but differs in the functional groups attached.

    1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-ol: Similar structure with variations in the piperidine ring and attached groups.

Uniqueness

4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-2-methylpyridine stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

2-cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C21H25N5O/c1-15-12-18(4-7-22-15)27-14-16-5-9-25(10-6-16)21-20-13-19(17-2-3-17)24-26(20)11-8-23-21/h4,7-8,11-13,16-17H,2-3,5-6,9-10,14H2,1H3

InChI Key

KSEXZDCWSXYKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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